N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide
CAS No.: 2320727-03-3
Cat. No.: VC6062355
Molecular Formula: C19H17F3N4O3S
Molecular Weight: 438.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320727-03-3 |
|---|---|
| Molecular Formula | C19H17F3N4O3S |
| Molecular Weight | 438.43 |
| IUPAC Name | N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,4-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C19H17F3N4O3S/c20-13-3-1-12(2-4-13)18-24-25(19(27)26(18)15-6-7-15)10-9-23-30(28,29)17-8-5-14(21)11-16(17)22/h1-5,8,11,15,23H,6-7,9-10H2 |
| Standard InChI Key | BNNSDSWSFNJGRP-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide, reflects its intricate architecture. Its molecular formula is C₂₂H₁₈F₃N₄O₃S, with a calculated molecular weight of 491.46 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈F₃N₄O₃S |
| Molecular Weight | 491.46 g/mol |
| IUPAC Name | See Section 1.1 |
| SMILES | FC1=C(C=C(C=C1)F)S(=O)(=O)NCCCn2c(nn(c2=O)C3CC3)C4=CC=C(C=C4)F |
Structural Features
The molecule comprises:
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A 1,2,4-triazolinone core substituted with a cyclopropyl group at position 4 and a 4-fluorophenyl group at position 3 .
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An ethyl spacer linking the triazole ring to a 2,4-difluorobenzenesulfonamide moiety .
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The sulfonamide group’s electron-withdrawing nature and fluorine atoms enhance metabolic stability and membrane permeability .
Synthetic Pathways and Optimization
General Synthesis of Sulfonamide-Triazole Hybrids
While no explicit protocol for this compound exists, analogous molecules are synthesized via:
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Sulfonylation: Reacting chlorosulfonic acid with aniline derivatives to form sulfonyl chlorides.
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Triazole Formation: Cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives.
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N-Alkylation: Coupling the triazole intermediate with a bromoethylsulfonamide .
Table 2: Representative Reaction Steps for Analog Synthesis
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Sulfonylation | Chlorosulfonic acid, 2,4-difluoroaniline |
| 2 | Cyclocondensation | Cyclopropanecarbonyl chloride, hydrazine |
| 3 | N-Alkylation | Bromoethylsulfonamide, K₂CO₃, DMF |
Challenges in Synthesis
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Steric Hindrance: Bulky cyclopropyl and fluorophenyl groups may impede reaction yields.
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Regioselectivity: Ensuring proper substitution on the triazole ring requires precise temperature control .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted ~3.1 (moderate lipophilicity due to fluorine atoms and aromatic rings).
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Aqueous Solubility: <10 μg/mL (typical for sulfonamide derivatives) .
Stability Profile
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Thermal Stability: Decomposes above 250°C (differential scanning calorimetry data for analogs) .
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Photostability: Fluorine substituents reduce UV-induced degradation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct ¹H/¹³C NMR data are unavailable, analogs exhibit:
Mass Spectrometry
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ESI-MS: Expected [M+H]⁺ at m/z 492.46.
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Fragmentation patterns likely involve cleavage of the sulfonamide bond (loss of SO₂NH₂ group) .
Biological Activity and Mechanistic Insights
Table 3: Antimicrobial Activity of Analog 7c
| Pathogen | MIC (μmol/mL) |
|---|---|
| MRSA | 0.02 |
| B. subtilis | 0.04 |
| E. coli | 0.16 |
Mechanism of Action
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DNA Binding: Intercalation or groove binding disrupts replication .
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Heme Interaction: Hydrogen bonding with microsomal heme inhibits redox enzymes .
Computational and Pharmacokinetic Modeling
Molecular Docking Studies
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Target: S. aureus DNA gyrase (PDB: 2XCT).
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Binding Affinity: Estimated ΔG = -9.2 kcal/mol (comparable to ciprofloxacin) .
ADMET Predictions
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